Setileuton tosylate

Description

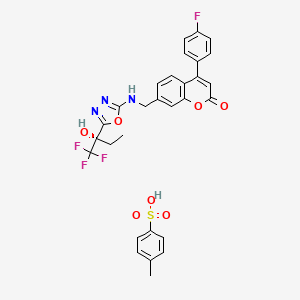

Structure

3D Structure of Parent

Properties

CAS No. |

1137737-87-1 |

|---|---|

Molecular Formula |

C29H25F4N3O7S |

Molecular Weight |

635.6 g/mol |

IUPAC Name |

4-(4-fluorophenyl)-7-[[[5-[(2S)-1,1,1-trifluoro-2-hydroxybutan-2-yl]-1,3,4-oxadiazol-2-yl]amino]methyl]chromen-2-one;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C22H17F4N3O4.C7H8O3S/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-10,31H,2,11H2,1H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1 |

InChI Key |

NDAZWYKPMVDGGE-BOXHHOBZSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Setileuton; MK-0633 Tosylate; MK0633 Tosylate; MK 0633 Tosylate |

Origin of Product |

United States |

Foundational & Exploratory

Setileuton Tosylate: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setileuton, also known as MK-0633, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and allergic rhinitis. By inhibiting 5-LOX, Setileuton effectively reduces the production of all leukotrienes, offering a promising therapeutic strategy for managing these conditions.[1] This technical guide provides an in-depth overview of the synthesis and purification of Setileuton tosylate, the p-toluenesulfonate salt of Setileuton, focusing on practical, scalable, and chromatography-free methods.

5-Lipoxygenase Signaling Pathway

Setileuton exerts its therapeutic effect by intervening in the 5-lipoxygenase (5-LOX) signaling pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane. 5-LOX, in conjunction with its activating protein (FLAP), then converts arachidonic acid into a series of leukotrienes, which are potent mediators of inflammation.

Figure 1: Inhibition of the 5-Lipoxygenase Pathway by Setileuton.

Synthesis of this compound

Practical, chromatography-free syntheses of this compound have been developed to ensure scalability and efficiency.[2] The following outlines a robust and improved synthetic route.

Synthetic Workflow Overview

The synthesis of this compound can be conceptualized as a multi-stage process, beginning with the formation of a key chiral intermediate, followed by the construction of the oxadiazole ring, and culminating in the final reductive amination and salt formation.

Figure 2: Overall Synthetic Workflow for this compound.

Experimental Protocols

1. Asymmetric Synthesis of the Chiral Alcohol Intermediate:

An improved second-generation synthesis utilizes a diastereomeric salt resolution of a vinyl hydroxy-acid, which is a more cost-effective approach.[2] However, an earlier method involves an asymmetric zincate addition to ethyl 2,2,2-trifluoropyruvate.[2]

2. Formation of the 1,3,4-Oxadiazole Ring:

The chiral hydroxy ester is reacted with hydrazine, followed by cyclization with cyanogen bromide to form the key 1,3,4-oxadiazole intermediate.[1]

3. Reductive Amination and Salt Formation:

The final step involves the reductive amination of the oxadiazole intermediate with the appropriate aldehyde.[1] A robust end-game features a through-process hydrazide acylation/1,3,4-oxadiazole ring closure/salt formation sequence to afford Setileuton p-toluenesulfonate.[2]

| Step | Key Reagents | Solvent | Temperature (°C) | Yield (%) |

| Asymmetric Synthesis | Ethyl 2,2,2-trifluoropyruvate, Zincate reagent | Toluene | -20 to 0 | ~85 |

| Oxadiazole Formation | Hydrazine, Cyanogen Bromide | Ethanol | 25-80 | ~90 |

| Reductive Amination | Aldehyde intermediate, NaBH(OAc)₃ | Dichloromethane | 0-25 | ~80 |

| Tosylate Salt Formation | p-Toluenesulfonic acid | Isopropanol | 60 | >95 |

Note: The yields are approximate and can vary based on reaction scale and specific conditions.

Purification of this compound

A significant advantage of the optimized synthesis is that it is chromatography-free.[2] The purification of this compound is primarily achieved through crystallization.

Crystallization Protocol:

-

The crude Setileuton base obtained after the reductive amination is dissolved in a suitable solvent, such as isopropanol, at an elevated temperature (e.g., 60 °C).

-

A stoichiometric amount of p-toluenesulfonic acid monohydrate, dissolved in the same solvent, is added to the solution.

-

The mixture is stirred, and precipitation of the tosylate salt is typically observed.

-

The slurry is then cooled to ambient temperature and filtered.

-

The collected solid is washed with a cold solvent and dried under vacuum to yield the purified this compound.

| Parameter | Value |

| Crystallization Solvent | Isopropanol |

| Temperature | Cooled from 60°C to ambient |

| Purity (HPLC) | >99% |

| Chiral Purity (HPLC) | >99.5% (S-enantiomer) |

Chiral Purification

The stereochemistry of Setileuton is crucial for its biological activity. The desired (S)-enantiomer is significantly more potent than the (R)-enantiomer.[1] While the asymmetric synthesis route aims to produce the (S)-enantiomer selectively, chiral purification may be necessary to achieve high enantiomeric excess.

Initial discovery efforts utilized chiral chromatography for the separation of enantiomers.

Chiral HPLC Method:

-

Column: Chiralpak AD[1]

-

Mobile Phase: A mixture of hexane and ethanol is commonly used for polysaccharide-based chiral stationary phases.

-

Detection: UV at a suitable wavelength.

This method is effective for analytical and small-scale preparative separations. For large-scale production, the diastereomeric salt resolution method is preferred for its cost-effectiveness.[2]

Conclusion

The synthesis and purification of this compound have been optimized to provide a practical and scalable process that avoids the need for costly chromatographic purification. The use of a diastereomeric salt resolution for establishing the crucial stereochemistry and a robust, one-pot final sequence for salt formation are key features of the improved manufacturing process. This detailed technical guide provides a comprehensive overview for researchers and professionals in the field of drug development, enabling a deeper understanding of the production of this promising 5-lipoxygenase inhibitor.

References

Setileuton Tosylate: A Technical Overview for Drug Development Professionals

An in-depth guide to the core chemical properties, mechanism of action, and key experimental data for the 5-lipoxygenase inhibitor, Setileuton tosylate.

Core Compound Information

This compound is the tosylate salt form of Setileuton (MK-0633), a potent and selective inhibitor of 5-lipoxygenase (5-LO).[1] This enzyme plays a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[2] Due to its targeted action, Setileuton has been investigated for its therapeutic potential in inflammatory conditions such as asthma and atherosclerosis.[3]

The following table summarizes the key chemical identifiers and properties of this compound and its active moiety, Setileuton.

| Identifier | This compound | Setileuton (Active Moiety) |

| CAS Number | 1137737-87-1[3][4][5] | 910656-27-8[6][7][8] |

| Molecular Formula | C22H17F4N3O4.C7H8O3S[4][5] | C22H17F4N3O4[6][7] |

| Molecular Weight | 635.59 g/mol [4] | 463.38 g/mol [6][7] |

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Setileuton exerts its pharmacological effects by directly inhibiting the 5-lipoxygenase enzyme. This enzyme is a critical component of the leukotriene biosynthesis pathway, which begins with the release of arachidonic acid from the cell membrane. 5-LO then catalyzes the initial steps in the conversion of arachidonic acid into various leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[2] By inhibiting 5-LO, Setileuton effectively blocks the production of these pro-inflammatory mediators.

The following diagram illustrates the leukotriene biosynthesis pathway and the point of inhibition by Setileuton.

In Vitro Potency and Selectivity

The inhibitory activity of Setileuton has been quantified in various in vitro assays. The following table summarizes key performance metrics.

| Assay | Parameter | Value |

| Recombinant Human 5-LO Assay | IC50 | 3.9 nM[1][2] |

| Human Whole Blood (LTB4 production) | IC50 | 52 nM[1][2] |

| 12-Lipoxygenase (12-LO) | Activity | >20 µM[2] |

| 15-Lipoxygenase (15-LO) | Activity | >20 µM[2] |

| 5-LO-Activating Protein (FLAP) | Activity | >20 µM[2] |

| hERG Channel Binding | Ki | 6.3 µM[2] |

Key Experimental Protocols

Human Whole Blood LTB4 Inhibition Assay

This ex vivo assay is crucial for determining a compound's ability to inhibit 5-LO in a complex biological matrix.

Methodology:

-

Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.

-

Compound Incubation: Aliquots of the whole blood are pre-incubated with varying concentrations of this compound or vehicle control for a specified period at 37°C.

-

Stimulation: Leukotriene B4 production is stimulated by adding a calcium ionophore, such as A23187, to the blood samples and incubating for a further period (e.g., 30 minutes) at 37°C.

-

Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.

-

LTB4 Quantification: The concentration of LTB4 in the plasma is quantified using a validated method, typically a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage inhibition of LTB4 production at each Setileuton concentration is calculated relative to the vehicle control, and the IC50 value is determined by non-linear regression analysis.

The following diagram outlines the workflow for the human whole blood LTB4 inhibition assay.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

Setileuton Tosylate: A Technical Overview of its Pharmacokinetics and Bioavailability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setileuton tosylate (formerly MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD).[1] By targeting the 5-LO pathway, Setileuton aimed to offer a therapeutic benefit by reducing the production of both leukotriene B4 (LTB4), a potent chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, LTE4), which mediate bronchoconstriction, mucus secretion, and airway edema.[1] This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, with a focus on preclinical and clinical findings.

Mechanism of Action: The 5-Lipoxygenase Pathway

Setileuton exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This action prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial and rate-limiting step in the leukotriene synthesis cascade. The inhibition of this pathway leads to a reduction in the downstream production of all leukotrienes.

Pharmacokinetics

Preclinical Data

Initial preclinical studies demonstrated that Setileuton is a potent and orally bioavailable inhibitor of 5-LO. Pharmacokinetic and pharmacodynamic (PK/PD) studies were conducted in animal models, primarily in rats and dogs.

A study on a closely related thiazole compound, (R)-12, in male rats showed good oral bioavailability (F = 37%) after a 20 mg/kg oral dose, with a maximum concentration (Cmax) of 2.0 μM and an elimination half-life (t1/2) of 4.3 hours.[1]

For Setileuton ((S)-16) itself, a study in dogs following a 2 mg/kg oral dose demonstrated potent ex vivo inhibition of LTB4 in whole blood.[1] Greater than 98% inhibition was observed for up to 6 hours, with plasma concentrations remaining above 0.28 μM.[1] At 24 hours post-dose, LTB4 inhibition was approximately 60%, even though plasma concentrations of the drug were below the limit of detection (10 nM).[1] These findings suggest a durable pharmacodynamic effect that outlasts high systemic exposure.

Table 1: Preclinical Pharmacokinetic Parameters

| Compound | Species | Dose (Oral) | Bioavailability (F) | Cmax | t1/2 |

| (R)-12 (related compound) | Rat | 20 mg/kg | 37% | 2.0 μM | 4.3 h |

| Setileuton ((S)-16) | Dog | 2 mg/kg | Data not available | >0.28 μM (up to 6h) | Data not available |

Human Data

Detailed quantitative pharmacokinetic data (including AUC, Cmax, Tmax, t1/2, clearance, and volume of distribution) and the absolute or relative bioavailability of this compound in humans are not publicly available in the peer-reviewed literature. Clinical trials were conducted for asthma and COPD, but the full study reports containing this information have not been published.

Clinical Trials and Experimental Protocols

Setileuton (MK-0633) underwent Phase II clinical development for the treatment of chronic asthma and COPD.

Asthma Study

Experimental Protocol:

-

Study Design: A randomized, double-blind, placebo-controlled trial was conducted in patients aged 18-70 years with a history of chronic asthma and a forced expiratory volume in one second (FEV1) between 45% and 85% of the predicted value.[2]

-

Dosing: Patients received once-daily oral doses of Setileuton (10 mg, 50 mg, or 100 mg) or placebo.[2]

-

Treatment Duration: The main study period was 6 weeks, with optional extension periods.[2]

-

Primary Endpoint: The primary efficacy outcome was the change from baseline in FEV1.[2]

-

Pharmacokinetic Sampling: While not detailed in the available abstract, a standard pharmacokinetic protocol would have involved serial blood sampling at predefined time points after drug administration to determine plasma concentrations of Setileuton.

Outcome: The 100 mg dose of Setileuton showed a statistically significant improvement in FEV1 compared to placebo.[2] However, the study also revealed a dose-dependent increase in liver aminotransferases (AST and ALT), raising safety concerns.[2] Due to the benefit-risk assessment, the longer-term study periods were terminated.[2]

COPD Study (NCT00418613)

Experimental Protocol:

-

Study Design: A 12-week, randomized, double-blind, multicenter study was conducted in patients aged 40-75 years with COPD.

-

Dosing: Patients received either 100 mg of Setileuton or placebo once daily.

-

Primary Endpoint: The primary efficacy endpoint was the change from baseline in pre-dose (trough) FEV1.

-

Pharmacokinetic Analysis: Specific details on the pharmacokinetic assessments are not available in the published abstract.

Outcome: Setileuton was not significantly more effective than placebo in improving FEV1 in patients with COPD. The drug was generally well-tolerated in this study.

Bioavailability and Metabolism

The oral bioavailability of Setileuton in humans has not been publicly reported. Preclinical data in dogs suggest good oral absorption and potent in vivo activity.[1]

Information regarding the metabolism and excretion of this compound in humans is not available in the published literature.

Summary and Conclusion

This compound is a potent, selective, and orally bioavailable 5-lipoxygenase inhibitor, as demonstrated in preclinical studies. It effectively inhibits the production of leukotrienes, key mediators in inflammatory airway diseases. Clinical trials in asthma showed some efficacy at the 100 mg dose but also revealed a dose-dependent risk of liver enzyme elevations, which ultimately halted its development for this indication. The trial in COPD did not demonstrate significant efficacy.

A critical gap in the publicly available information is the lack of detailed human pharmacokinetic and bioavailability data. While the preclinical findings were promising, the translation to the clinical setting was hampered by safety concerns. The information presented in this guide, based on the available scientific literature, provides a foundational understanding of the pharmacokinetic profile of this compound for the scientific community. Further insights would require access to the full clinical study reports or other regulatory documentation.

References

Preclinical Profile of Setileuton Tosylate: A 5-Lipoxygenase Inhibitor for Asthma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Setileuton (MK-0633) is a potent and selective inhibitor of 5-lipoxygenase (5-LO), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes, particularly leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), are powerful inflammatory mediators implicated in the pathophysiology of asthma, contributing to bronchoconstriction, airway inflammation, mucus secretion, and airway hyperresponsiveness. By targeting the genesis of these mediators, Setileuton represents a promising therapeutic agent for the treatment of asthma and other inflammatory respiratory diseases. This technical guide provides a comprehensive overview of the publicly available preclinical data on Setileuton tosylate, detailing its in vitro and in vivo pharmacology, and outlines key experimental protocols relevant to its evaluation as an anti-asthma therapeutic.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

Setileuton exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme, thereby blocking the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the precursor to all leukotrienes. This upstream inhibition prevents the production of both LTB4, a potent neutrophil chemoattractant, and the CysLTs (LTC4, LTD4, and LTE4), which mediate bronchoconstriction and increase vascular permeability.[1]

Quantitative Preclinical Data

The following tables summarize the key in vitro and in vivo preclinical data for Setileuton.

Table 1: In Vitro Potency of Setileuton

| Assay | Species/System | IC50 (nM) | Reference |

| Recombinant Human 5-LO | Human | 3.9 | [1] |

| Human Whole Blood (LTB4 production) | Human | 52 | [1] |

| Dog Whole Blood (LTB4 production) | Dog | 21 | [1] |

Table 2: In Vivo Pharmacokinetics and Pharmacodynamics of Setileuton

| Species | Dose | Route | Bioavailability (F%) | t1/2 (h) | PD Endpoint | PD Effect | Reference |

| Rat | 20 mg/kg | p.o. | 66% | 3.3 | - | - | [1] |

| Dog | 4 mg/kg | p.o. | 64% | 5.3 | LTB4 Inhibition (ex vivo) | >98% inhibition up to 6h | [1] |

| Rhesus Monkey | 4 mg/kg | p.o. | 54% | 3.6 | - | - | [1] |

Note: Preclinical efficacy data for this compound in a validated animal model of asthma (e.g., ovalbumin-induced airway inflammation) is not available in the public domain at the time of this review. The discovery publication indicated that such studies would be reported separately.[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of a 5-LO inhibitor for asthma.

Recombinant Human 5-Lipoxygenase (5-LO) Inhibition Assay

This assay determines the direct inhibitory activity of a compound on the purified 5-LO enzyme.

Materials:

-

Recombinant human 5-lipoxygenase (h5-LO)

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)

-

Calcium chloride (CaCl2)

-

ATP

-

Phosphatidylcholine

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with UV detection

Protocol:

-

Prepare a reaction mixture containing assay buffer, CaCl2, ATP, and phosphatidylcholine.

-

Add the h5-LO enzyme to the reaction mixture.

-

Add the test compound (Setileuton) at various concentrations or vehicle control and pre-incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a quenching solution (e.g., a mixture of acetonitrile and acetic acid).

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by RP-HPLC to quantify the production of 5-LO metabolites (e.g., 5-HETE and LTB4).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Human Whole Blood LTB4 Production Assay (Ex Vivo)

This assay measures the inhibitory effect of a compound on 5-LO activity in a more physiologically relevant cellular environment.

Materials:

-

Freshly drawn human whole blood (with anticoagulant, e.g., heparin)

-

Calcium ionophore (e.g., A23187) to stimulate leukotriene synthesis

-

Test compound (this compound) and vehicle (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 or LC-MS/MS system

Protocol:

-

Pre-incubate aliquots of whole blood with various concentrations of the test compound or vehicle at 37°C for a specified time.

-

Stimulate LTB4 production by adding calcium ionophore A23187 and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by placing the samples on ice and/or adding a stopping reagent.

-

Centrifuge the samples to separate the plasma.

-

Extract LTB4 from the plasma using a suitable method (e.g., solid-phase extraction).

-

Quantify the concentration of LTB4 in the extracts using a validated LTB4 ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Ovalbumin (OVA)-Induced Allergic Asthma Model in Rats (Representative Protocol)

This in vivo model is widely used to evaluate the efficacy of anti-asthma drugs by mimicking key features of the human disease, including airway inflammation, hyperresponsiveness, and remodeling.

Materials:

-

Male Wistar or Brown Norway rats

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Saline

-

Test compound (this compound) and vehicle

-

Equipment for aerosol challenge (nebulizer)

-

Equipment for measuring airway hyperresponsiveness (e.g., whole-body plethysmography)

-

Reagents for bronchoalveolar lavage (BAL) and cell counting

-

Reagents for histology (e.g., hematoxylin and eosin, periodic acid-Schiff)

-

ELISA kits for cytokines (e.g., IL-4, IL-5, IL-13) and OVA-specific IgE

Protocol:

-

Sensitization: On days 0 and 7, sensitize the rats by intraperitoneal injection of OVA emulsified in aluminum hydroxide. A control group receives saline.

-

Drug Administration: Beginning on a specified day before the challenge phase (e.g., day 14) and continuing throughout, administer this compound or vehicle orally once or twice daily.

-

Aerosol Challenge: From day 21 to day 23, challenge the sensitized rats with aerosolized OVA for a set duration (e.g., 30 minutes) daily. The control group is challenged with saline.

-

Assessment of Airway Hyperresponsiveness (AHR): 24-48 hours after the final OVA challenge, measure AHR in response to increasing concentrations of a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

-

Sample Collection: Following AHR measurement, euthanize the animals and collect blood for serum analysis (OVA-specific IgE) and perform bronchoalveolar lavage (BAL) to collect BAL fluid.

-

BAL Fluid Analysis: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid. Measure cytokine levels (IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

-

Histopathology: Perfuse and fix the lungs for histological examination. Prepare lung sections and stain with H&E to assess inflammatory cell infiltration and with PAS to evaluate mucus production.

Conclusion

The available preclinical data demonstrate that this compound is a potent and selective inhibitor of 5-lipoxygenase with good oral bioavailability in several species. Its mechanism of action, directly targeting the production of pro-inflammatory leukotrienes, provides a strong rationale for its development as a therapeutic for asthma. While in vivo efficacy data in a validated asthma model are not yet in the public domain, the provided experimental protocols offer a robust framework for the continued preclinical evaluation of Setileuton and other 5-LO inhibitors. Further studies in relevant animal models of asthma will be crucial to fully elucidate the therapeutic potential of this compound for the treatment of this chronic respiratory disease.

References

Setileuton Tosylate: A Technical Overview of its Inhibitory Effect on Leukotriene B4 Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Setileuton tosylate (MK-0633) is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme, a critical component in the biosynthesis of leukotrienes.[1] Leukotrienes, particularly leukotriene B4 (LTB4), are powerful lipid mediators deeply involved in inflammatory processes.[1][2] LTB4 is a potent chemoattractant for neutrophils and other inflammatory cells, playing a significant role in the pathogenesis of various inflammatory diseases, including respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][3] This document provides a detailed technical guide on the mechanism of action of this compound, its quantitative effect on LTB4 production, and the experimental protocols used to determine its efficacy.

Introduction: The 5-Lipoxygenase Pathway and Leukotriene B4

Leukotrienes are inflammatory mediators synthesized from arachidonic acid (AA) by the action of the 5-lipoxygenase enzyme.[1][3] The 5-LO pathway leads to the production of two main classes of leukotrienes: LTB4 and the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4.[1]

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils, macrophages, and other inflammatory cells. It induces chemokinesis, adhesion of these cells to the vascular endothelium, and stimulates the production of pro-inflammatory cytokines.[1][2][4]

-

Cysteinyl Leukotrienes (CysLTs): These molecules increase vascular permeability, contract smooth muscle, and are involved in increased mucus production.[1]

Given their pro-inflammatory activities, inhibiting the production of leukotrienes presents a valuable therapeutic strategy for a range of inflammatory disorders.[1][5] By targeting the 5-LO enzyme, inhibitors can prevent the synthesis of both LTB4 and CysLTs, offering a broad anti-inflammatory effect.[1]

Mechanism of Action of this compound

This compound is a direct inhibitor of the 5-lipoxygenase enzyme. By binding to 5-LO, it blocks the conversion of arachidonic acid into leukotriene A4 (LTA4), the unstable epoxide intermediate that serves as the precursor for all other leukotrienes.[1][3] This inhibition effectively halts the production of both LTB4 and the CysLTs. This mechanism is distinct from that of leukotriene receptor antagonists, which only block the action of CysLTs at the CysLT1 receptor.[1][6] Theoretically, 5-LO inhibition could provide additional therapeutic benefits over CysLT1 receptor antagonists by also blocking LTB4-mediated inflammation.[1]

Below is a diagram illustrating the leukotriene synthesis pathway and the point of inhibition by this compound.

Quantitative Data on LTB4 Inhibition

This compound has demonstrated potent inhibition of LTB4 production in both in vitro and in vivo models. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Inhibition of LTB4 Production

| Assay System | Species | Stimulant | IC50 Value | Reference |

| Recombinant Human 5-LO | Human | Arachidonic Acid | 3.9 nM | [7] |

| Human Whole Blood (HWB) | Human | Calcium Ionophore A23187 | 52 nM | [1][7] |

| Dog Whole Blood | Dog | Calcium Ionophore A23187 | 21 nM | [1] |

IC50 (Half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Ex Vivo/In Vivo Inhibition of LTB4 Production in Dogs

| Dose | Route of Administration | Time Post-Dose | Percent Inhibition of LTB4 | Reference |

| 2 mg/kg | Oral | Up to 6 hours | >98% | [1] |

| 2 mg/kg | Oral | 24 hours | ~60% | [1] |

These data show that setileuton is a highly potent inhibitor of 5-LO. Notably, it is more potent in the dog whole blood assay compared to the human whole blood assay (IC50 of 21 nM vs. 52 nM, respectively).[1] Following oral administration in dogs, setileuton achieved profound and sustained inhibition of LTB4 biosynthesis.[1]

Experimental Protocols

The quantitative data presented above were generated using standardized and validated experimental methodologies. The following sections detail the protocols for the key assays.

In Vitro Human Whole Blood (HWB) Assay for LTB4 Inhibition

This assay is a common method to evaluate the potency of 5-LO inhibitors in a physiologically relevant matrix.

Objective: To determine the IC50 value of this compound for the inhibition of LTB4 production in calcium ionophore-stimulated human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparin-containing tubes.

-

This compound stock solution (in DMSO).

-

Calcium Ionophore A23187 (stimulant).

-

Phosphate Buffered Saline (PBS).

-

Methanol (for protein precipitation).

-

LTB4 ELISA kit or LC-MS/MS system for quantification.

Protocol:

-

Compound Pre-incubation: Aliquots of human whole blood are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: LTB4 synthesis is initiated by adding a potent inflammatory stimulant, such as the calcium ionophore A23187 (e.g., 30 µM final concentration).[8] The mixture is incubated for a further period (e.g., 30 minutes) at 37°C.[8]

-

Reaction Termination & Sample Preparation: The reaction is stopped by placing the samples on ice and adding cold methanol to precipitate proteins and extract the lipids, including LTB4. Samples are centrifuged to pellet the precipitated material.

-

LTB4 Quantification: The supernatant is collected and the concentration of LTB4 is measured. This is typically done using a competitive enzyme-linked immunosorbent assay (ELISA) or by a more specific and sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

-

Data Analysis: The percentage inhibition of LTB4 production at each concentration of this compound is calculated relative to the vehicle-treated control. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Ex Vivo Dog Whole Blood Assay for LTB4 Inhibition

This assay assesses the pharmacodynamic effect of an orally administered compound by measuring its inhibitory activity in blood samples taken from the treated animal.

Objective: To determine the magnitude and duration of LTB4 inhibition after oral administration of this compound to dogs.

Protocol:

-

Dosing: A cohort of dogs (e.g., Beagle dogs) is administered a single oral dose of this compound (e.g., 2 mg/kg) or vehicle.[1]

-

Blood Collection: Blood samples are drawn into heparinized tubes at multiple time points before and after dosing (e.g., pre-dose, 1, 2, 4, 6, 8, and 24 hours post-dose).[1]

-

Ex Vivo Stimulation: Immediately after collection, an aliquot of whole blood from each time point is stimulated with calcium ionophore A23187 to induce LTB4 production, following a similar procedure to the in vitro assay described above. A corresponding unstimulated aliquot serves as a baseline control.

-

LTB4 Quantification: LTB4 levels in the plasma fraction of the stimulated samples are quantified using ELISA or LC-MS/MS.

-

Data Analysis: The percentage inhibition of LTB4 production at each post-dose time point is calculated by comparing the LTB4 level to the pre-dose (0 hour) sample. This provides a profile of the pharmacodynamic effect of the drug over time.

The following diagram illustrates the general workflow for these experimental protocols.

Conclusion

The available data robustly demonstrate that this compound is a highly potent inhibitor of 5-lipoxygenase, leading to a significant and sustained reduction in the production of the pro-inflammatory mediator leukotriene B4. Both in vitro and in vivo studies confirm its efficacy, with nanomolar potency in cellular assays and profound inhibition of LTB4 biosynthesis following oral administration in preclinical models.[1] This strong inhibition of a key inflammatory pathway underscores the therapeutic potential of this compound for the treatment of diseases driven by leukotriene-mediated inflammation.[1]

References

- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 4. Clinical trial of a leucotriene B4 receptor antagonist, BIIL 284, in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Lipoxygenase inhibitors for the treatment of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zileuton - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Setileuton Tosylate Solubility in DMSO and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the solubility of setileuton tosylate in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to the limited availability of specific public data on the solubility of this compound, this document focuses on providing detailed experimental protocols for researchers to determine its solubility in their own laboratory settings.

Introduction to this compound

Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[1][2] Leukotrienes are inflammatory mediators derived from arachidonic acid and are implicated in various inflammatory diseases.[1] By inhibiting 5-LO, setileuton effectively blocks the production of leukotrienes, including LTB4, LTC4, LTD4, and LTE4, making it a compound of interest for the treatment of respiratory and other inflammatory conditions.[1]

Understanding the solubility of this compound is a critical first step in preclinical and formulation development. Solubility data informs the selection of appropriate solvent systems for in vitro assays, formulation design, and pharmacokinetic studies.

Signaling Pathway of Setileuton's Action

Setileuton exerts its pharmacological effect by inhibiting the 5-lipoxygenase pathway, a key branch of the arachidonic acid cascade. The diagram below illustrates the mechanism of action.

Solubility Data

Specific, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. For the related 5-LO inhibitor, zileuton, the solubility in DMSO is reported to be approximately 30 mg/mL. While this may serve as a preliminary estimate, it is crucial for researchers to experimentally determine the precise solubility of this compound for their specific applications.

The following table is provided as a template for researchers to record their experimentally determined solubility data for this compound.

| Solvent | Polarity Index | Dielectric Constant | Solubility (mg/mL) at 25°C | Observations |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | [Enter Experimental Data] | |

| Ethanol | 4.3 | 24.5 | [Enter Experimental Data] | |

| Methanol | 5.1 | 32.7 | [Enter Experimental Data] | |

| Acetone | 5.1 | 20.7 | [Enter Experimental Data] | |

| Acetonitrile | 5.8 | 37.5 | [Enter Experimental Data] | |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | [Enter Experimental Data] | |

| Dichloromethane (DCM) | 3.1 | 9.1 | [Enter Experimental Data] | |

| Ethyl Acetate | 4.4 | 6.0 | [Enter Experimental Data] | |

| Toluene | 2.4 | 2.4 | [Enter Experimental Data] | |

| Heptane | 0.1 | 1.9 | [Enter Experimental Data] |

Experimental Protocols for Solubility Determination

The following protocols provide standardized methods for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

References

Preparing Setileuton Tosylate Stock Solutions for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of Setileuton tosylate stock solutions for use in cell culture applications. This compound is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This guide outlines the necessary materials, step-by-step procedures, and important quality control considerations.

Introduction to this compound

This compound is the tosylate salt of Setileuton, a small molecule inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a critical inflammatory cascade responsible for the production of leukotrienes, which are potent lipid mediators involved in a variety of inflammatory diseases. By inhibiting 5-LOX, Setileuton effectively blocks the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). This mechanism of action makes Setileuton a valuable tool for studying inflammatory processes and a potential therapeutic agent for inflammatory disorders.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions.

| Property | Value |

| Chemical Name | 2H-1-Benzopyran-2-one, 4-(4-fluorophenyl)-7-[[[5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl]amino]methyl]-, 4-methylbenzenesulfonate (1:1) |

| Molecular Formula | C₂₂H₁₇F₄N₃O₄ · C₇H₈O₃S |

| Molecular Weight | 635.59 g/mol |

| CAS Number | 1137737-87-1 |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C |

Mechanism of Action: The 5-Lipoxygenase Pathway

Setileuton exerts its effects by inhibiting the 5-lipoxygenase enzyme, which is a crucial component of the arachidonic acid cascade. The diagram below illustrates the signaling pathway and the point of inhibition by Setileuton.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous/sterile dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 635.59 g/mol x 1000 mg/g = 6.36 mg

-

-

Weigh the compound: Carefully weigh out 6.36 mg of this compound powder using an analytical balance. To minimize static, use an anti-static weigh boat or dish.

-

Dissolution:

-

Transfer the weighed powder to a sterile microcentrifuge tube or cryovial.

-

Add 1 mL of sterile DMSO to the tube.

-

Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

-

Sterilization (Optional but Recommended): For cell culture applications, it is advisable to sterile-filter the stock solution.

-

Using a sterile syringe, draw up the this compound solution.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Dispense the solution through the filter into a new sterile cryovial.

-

-

Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

-

Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

-

Store the aliquots at -20°C . When stored properly, the stock solution is expected to be stable for at least 6 months to a year.

-

Experimental Workflow

The following diagram provides a visual representation of the stock solution preparation workflow.

Quality Control and Best Practices

-

Solvent Purity: Always use high-purity, anhydrous, and sterile DMSO to prevent contamination and degradation of the compound.

-

Accurate Weighing: Use a calibrated analytical balance and appropriate weighing techniques to ensure the final concentration is accurate.

-

Complete Dissolution: Ensure the compound is fully dissolved before use. The presence of particulates can lead to inaccurate dosing in experiments.

-

Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its stability and prevent degradation from repeated temperature changes.

-

Proper Labeling: Clearly label all aliquots with essential information to avoid mix-ups in the laboratory.

-

Final Concentration in Media: When diluting the stock solution into cell culture media, ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.1%). Perform a vehicle control experiment using the same final concentration of DMSO to account for any solvent effects.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of this compound stock solutions for cell culture experiments. By following these guidelines, researchers can ensure the preparation of accurate, stable, and sterile stock solutions, leading to more reliable and reproducible experimental outcomes in the study of inflammatory pathways and drug discovery.

Application Note & Protocol: Quantification of Setileuton Tosylate using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of Setileuton tosylate in pharmaceutical preparations using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is adapted from validated methods for Zileuton, a structurally similar 5-lipoxygenase inhibitor, and offers a robust starting point for the development and validation of a specific assay for this compound. The protocol includes instrumentation, chromatographic conditions, sample preparation, and validation parameters.

Introduction

Setileuton is a potent and selective inhibitor of 5-lipoxygenase (5-LO), an enzyme crucial in the biosynthesis of leukotrienes.[1] Leukotrienes are inflammatory mediators involved in the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] By inhibiting 5-LO, Setileuton reduces the production of leukotrienes (LTB4, LTC4, LTD4, and LTE4), thereby mitigating inflammatory responses, bronchoconstriction, and mucus secretion.[1][2] Accurate and precise quantification of this compound is critical for quality control during drug development and manufacturing. This application note details a reliable HPLC method for this purpose.

Signaling Pathway of Setileuton

Setileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway. The diagram below illustrates the mechanism of action.

Figure 1. Mechanism of action of Setileuton in the 5-lipoxygenase pathway.

Experimental Protocol: HPLC Quantification of this compound

This protocol is based on established methods for the related compound Zileuton and should be validated for this compound.[3][4][5][6]

1. Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis detector.[4]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.[3][4][6]

-

Solvents: HPLC grade methanol, acetonitrile, and water.[5]

-

Reagents: Glacial acetic acid or orthophosphoric acid.[3][5]

-

Standard: this compound reference standard.

2. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method.

| Parameter | Recommended Condition |

| Stationary Phase (Column) | C18 (250 mm x 4.6 mm, 5 µm)[3][4][6] |

| Mobile Phase | Methanol: Acetonitrile: 1% Glacial Acetic Acid (70:10:20 v/v/v)[4][5][6] |

| Alternative: Methanol: 0.2% Orthophosphoric Acid (80:20 v/v)[3][7] | |

| Flow Rate | 1.0 mL/min[3][6] |

| Detection Wavelength | 230 nm[4][6] or 260 nm[3][7] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient[6] |

| Run Time | 10 minutes[4][6] |

3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the chosen mobile phase by mixing the solvents in the specified ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 10-15 minutes before use.[5]

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 5-30 µg/mL).[4][6]

-

Sample Preparation: For formulated products (e.g., tablets), a suitable extraction procedure should be developed. A general approach involves grinding the tablets, dissolving the powder in the mobile phase, sonicating to ensure complete dissolution, and filtering to remove excipients. The final concentration should be adjusted to fall within the calibration curve range.

4. Experimental Workflow

The following diagram outlines the general workflow for the HPLC analysis of this compound.

Figure 2. Experimental workflow for HPLC analysis of this compound.

Method Validation Parameters

The developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[6] The following tables summarize typical validation parameters and their acceptable limits, based on methods for Zileuton.[3][4][6][7][8][9]

Table 1: System Suitability

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas (n=6) | ≤ 2.0% |

| % RSD of Retention Times (n=6) | ≤ 1.0% |

Table 2: Method Validation

| Parameter | Typical Range/Limit | Reference |

| Linearity (Concentration Range) | 5 - 30 µg/mL | [4][6][9] |

| Correlation Coefficient (r²) | ≥ 0.999 | [4][9] |

| Accuracy (% Recovery) | 98.0% - 102.0% | [7] |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | [8] |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | [8] |

| Limit of Detection (LOD) | Method-dependent; typically calculated as 3.3 * (SD of intercept / slope of calibration curve) | [5][7] |

| Limit of Quantification (LOQ) | Method-dependent; typically calculated as 10 * (SD of intercept / slope of calibration curve) | [5][7] |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate). | [3][7] |

Data Presentation

The quantitative data obtained from the analysis of this compound standards and samples should be tabulated for clarity.

Table 3: Example Calibration Data for this compound

| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | % RSD |

| 5 | ... | ... | ... |

| 10 | ... | ... | ... |

| 15 | ... | ... | ... |

| 20 | ... | ... | ... |

| 25 | ... | ... | ... |

| 30 | ... | ... | ... |

Table 4: Example Quantification of this compound in a Sample

| Sample ID | Peak Area | Calculated Concentration (µg/mL) | Amount per Unit Dose (mg) |

| Sample 1 | ... | ... | ... |

| Sample 2 | ... | ... | ... |

| Sample 3 | ... | ... | ... |

Conclusion

The described RP-HPLC method provides a solid foundation for the accurate and precise quantification of this compound. By adapting established protocols for the structurally similar compound Zileuton, researchers and drug development professionals can efficiently develop and validate a robust analytical method. Adherence to the detailed experimental protocol and thorough method validation will ensure reliable results for quality control and research applications.

References

- 1. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. granthaalayahpublication.org [granthaalayahpublication.org]

- 7. Development and validation of simple RP-HPLC-PDA analytical protocol for zileuton assisted with Design of Experiments for robustness determination - Arabian Journal of Chemistry [arabjchem.org]

- 8. A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. granthaalayahpublication.org [granthaalayahpublication.org]

Application Notes and Protocols for the Mass Spectrometry Analysis of Setileuton Tosylate and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Setileuton, with the chemical name 4-(4-fluorophenyl)-7-[({5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl}amino)methyl]-2H-1-benzopyran-2-one, is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1] By targeting 5-LO, Setileuton effectively blocks the biosynthesis of leukotrienes, which are key inflammatory mediators derived from arachidonic acid. This mechanism of action makes Setileuton a promising therapeutic agent for inflammatory diseases such as asthma and atherosclerosis.[1]

The metabolism of Setileuton is a critical aspect of its pharmacological profile. One of the major metabolites identified is M5, which is formed through a cytochrome P450-mediated opening of the 1,3,4-oxadiazole ring.[1] The primary enzyme responsible for this transformation is CYP1A2.[1] Understanding the pharmacokinetic properties and developing robust analytical methods for the quantification of Setileuton and its metabolites in biological matrices are essential for its clinical development and therapeutic monitoring.

This document provides detailed application notes and protocols for the mass spectrometry analysis of Setileuton tosylate and its metabolites, intended to guide researchers and scientists in the fields of drug metabolism, pharmacokinetics, and bioanalysis.

Signaling Pathway of Setileuton's Mechanism of Action

Setileuton exerts its therapeutic effect by inhibiting the 5-lipoxygenase pathway, a critical branch of the arachidonic acid cascade that leads to the production of pro-inflammatory leukotrienes. The following diagram illustrates this pathway and the point of intervention by Setileuton.

Quantitative Data

While specific human pharmacokinetic data for Setileuton is not widely available in the public domain, preclinical data provides valuable insights into its disposition. For comparative purposes, pharmacokinetic data for Zileuton, another 5-lipoxygenase inhibitor, in human plasma is also presented.

Table 1: Preclinical Pharmacokinetic Parameters of Setileuton

| Species | Dose | Bioavailability (F) | T1/2 (h) |

| Rat | 20 mg/kg (p.o.) | 66% | 3.3 |

Data sourced from preclinical studies.

Table 2: Pharmacokinetic Parameters of Zileuton in Healthy Human Volunteers (600 mg Dose)

| Parameter | Value (Mean ± SD) |

| Cmax (mg/L) | 4.37 ± 1.02 |

| Tmax (h) | 1.5 ± 0.9 |

| Apparent Total Plasma Clearance (L/h) | 34.7 ± 9.72 |

Data is for a multiple-dose regimen of 600 mg every 6 hours and is provided as a reference for a compound with a similar mechanism of action.

Experimental Protocols

The following protocols are based on established methods for the analysis of 5-lipoxygenase inhibitors and can be adapted for the quantification of Setileuton and its metabolites in biological matrices.

Protocol 1: Sample Preparation from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of Setileuton and its metabolites from plasma samples prior to LC-MS/MS analysis.

Materials:

-

Human plasma samples

-

Internal Standard (IS) solution (e.g., a deuterated analog of Setileuton)

-

Methyl tert-butyl ether (MTBE)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Deionized water

-

Centrifuge tubes (polypropylene)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Thaw plasma samples to room temperature.

-

Pipette 200 µL of plasma into a clean polypropylene centrifuge tube.

-

Add 50 µL of the internal standard solution and vortex briefly.

-

Add 3 mL of methyl tert-butyl ether to the tube.

-

Vortex the mixture for 10 minutes to ensure thorough extraction.

-

Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and vortex.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of Setileuton and its metabolites.

Instrumentation:

-

UPLC system (e.g., Waters ACQUITY UPLC)

-

Tandem quadrupole mass spectrometer (e.g., Sciex Triple Quad or Waters Xevo TQ)

-

C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.5 min: Linear gradient to 95% B

-

2.5-3.5 min: Hold at 95% B

-

3.5-3.6 min: Return to 5% B

-

3.6-5.0 min: Equilibrate at 5% B

-

Mass Spectrometry Conditions (Electrospray Ionization - Positive Mode):

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Collision Gas: Argon

-

MRM Transitions: To be determined by infusing pure standards of Setileuton and its synthesized metabolites. The precursor ion will be the [M+H]+ of the analyte, and product ions will be selected based on characteristic fragmentation patterns.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the overall experimental workflow for the analysis of Setileuton and the logical relationship of its metabolism.

References

Application Notes and Protocols for Measuring 5-LO Inhibition in Whole Blood Assays with Setileuton Tosylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent pro-inflammatory lipid mediators derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LO) pathway.[1] The key enzyme in this cascade, 5-lipoxygenase, in conjunction with its activating protein (FLAP), catalyzes the initial steps in the formation of all leukotrienes, including the potent neutrophil chemoattractant, Leukotriene B4 (LTB4).[2] Elevated levels of LTB4 are associated with a variety of inflammatory diseases, making the 5-LO pathway a critical target for therapeutic intervention.[2]

Setileuton (formerly MK-0633), a potent and selective 5-lipoxygenase inhibitor, has been developed for the treatment of respiratory and other inflammatory diseases.[3] As a direct inhibitor of the 5-LO enzyme, Setileuton effectively reduces the production of both LTB4 and cysteinyl leukotrienes.[3]

This document provides detailed application notes and protocols for measuring the inhibitory activity of Setileuton tosylate on 5-LO in human whole blood assays. The ex vivo whole blood assay is a physiologically relevant method to assess the potency of 5-LO inhibitors as it accounts for protein binding and cell permeability in a complex biological matrix.[4] The primary endpoint of this assay is the quantification of LTB4 produced by calcium ionophore A23187-stimulated leukocytes within the whole blood sample.

Signaling Pathway and Experimental Workflow

To understand the mechanism of inhibition and the experimental procedure, the following diagrams illustrate the 5-lipoxygenase signaling pathway and the general workflow for the whole blood assay.

Data Presentation: Inhibitory Potency of 5-LO Inhibitors

The following table summarizes the in vitro potency of Setileuton and a comparator 5-LO inhibitor, Zileuton, in a human whole blood assay.

| Compound | Assay Type | Stimulant | IC50 (nM) | Reference |

| Setileuton (MK-0633) | Human Whole Blood | Calcium Ionophore A23187 | 52 | [3] |

| Zileuton | Human Whole Blood | Calcium Ionophore A23187 | 900 | [1] |

IC50: The half maximal inhibitory concentration.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in a human whole blood assay.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Human whole blood (collected in sodium heparin tubes)

-

Calcium Ionophore A23187 (from Streptomyces chartreusensis)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

LTB4 ELISA Kit (e.g., from R&D Systems, Cayman Chemical, or equivalent)

-

Refrigerated centrifuge

-

Microplate reader

-

Incubator (37°C)

-

Pipettes and sterile tips

-

Microcentrifuge tubes or 96-well plates

Protocol: Measuring LTB4 Inhibition in Human Whole Blood

-

Preparation of Reagents:

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for testing. Further dilute these in PBS or cell culture medium immediately before use to achieve the final desired concentrations in the assay with a consistent final DMSO concentration (typically ≤0.5%).

-

Calcium Ionophore A23187 Stock Solution: Prepare a stock solution of A23187 in DMSO (e.g., 10 mM).

-

A23187 Working Solution: Dilute the A23187 stock solution in PBS to a working concentration that will yield a final concentration of 10-30 µM in the whole blood sample.[5][6]

-

-

Blood Collection and Handling:

-

Collect fresh human blood from healthy, consenting donors into vacutainer tubes containing sodium heparin as the anticoagulant.

-

Use the blood within 2 hours of collection. Gently mix the blood by inversion before aliquoting.

-

-

Assay Procedure:

-

Aliquot the human whole blood into microcentrifuge tubes or the wells of a deep-well 96-well plate (e.g., 500 µL per tube/well).

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound solutions or vehicle control (DMSO at the same final concentration) to the corresponding tubes/wells.

-

Gently mix and pre-incubate the samples for 15 minutes at 37°C.

-

Initiate LTB4 synthesis by adding the A23187 working solution to achieve a final concentration of 10-30 µM. Also, include unstimulated controls where only the vehicle for A23187 is added.

-

Terminate the reaction by placing the samples on ice.

-

-

Sample Processing:

-

Centrifuge the tubes/plate at 1000 x g for 15 minutes at 4°C to pellet the blood cells.

-

Carefully collect the plasma supernatant without disturbing the cell pellet.

-

Store the plasma samples at -80°C until LTB4 quantification.

-

-

LTB4 Quantification:

-

Quantify the LTB4 concentration in the plasma samples using a commercial LTB4 ELISA kit.

-

Follow the manufacturer's instructions for the ELISA procedure, including the preparation of standards, samples, and controls.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the LTB4 concentrations from the standard curve generated in the ELISA.

-

Determine the percentage of LTB4 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (LTB4inhibitor - LTB4unstimulated) / (LTB4stimulated - LTB4unstimulated)] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value by performing a non-linear regression analysis (e.g., four-parameter logistic fit).

-

Conclusion

The whole blood assay is a robust and physiologically relevant method for evaluating the potency of 5-LO inhibitors like this compound. This application note provides the necessary protocols and data to guide researchers in accurately determining the inhibitory activity of compounds targeting the 5-lipoxygenase pathway. The provided data demonstrates that Setileuton is a highly potent inhibitor of LTB4 synthesis in a human whole blood matrix, supporting its development as a therapeutic agent for inflammatory diseases.

References

- 1. Regulation of leukotriene and 5oxoETE synthesis and the effect of 5-lipoxygenase inhibitors: a mathematical modeling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | A current review on animal models of anti-asthmatic drugs screening [frontiersin.org]

- 3. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Improving the solubility of Setileuton tosylate for in vitro assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Setileuton tosylate in in vitro assays, with a specific focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: Setileuton is a potent and selective inhibitor of the 5-lipoxygenase (5-LO) enzyme.[1][2] The 5-LO enzyme is a key component in the biosynthesis of leukotrienes, which are potent inflammatory mediators derived from arachidonic acid.[1][2] By inhibiting 5-LO, Setileuton blocks the production of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[1] This mechanism makes it a valuable tool for studying inflammatory pathways and for the potential treatment of inflammatory disorders like asthma and chronic obstructive pulmonary disease (COPD).[1][3] this compound is the p-toluenesulfonate salt form of the active compound, Setileuton.

Q2: I am having trouble dissolving this compound in aqueous buffers for my in vitro assay. Is this expected?

A2: Yes, this is a common challenge. While forming a tosylate salt is a strategy often used to improve the aqueous solubility of a poorly soluble parent compound, the resulting salt may still exhibit limited solubility in purely aqueous solutions. Many researchers start by dissolving the compound in an organic solvent like Dimethyl Sulfoxide (DMSO) before making further dilutions in aqueous assay media.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: What is the maximum concentration of DMSO that is tolerable for cells in an in vitro assay?

A4: The tolerance to DMSO varies significantly between cell types. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. It is crucial to determine the specific tolerance of your cell line by running a vehicle control experiment (treating cells with the highest concentration of DMSO used in your assay without the compound).

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.

| Problem | Possible Cause | Recommended Solution |

| Compound does not dissolve in aqueous buffer. | This compound has low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO first. See the protocol below. |

| Precipitate forms when diluting the DMSO stock solution into aqueous assay medium. | The compound is "crashing out" of solution because the final concentration exceeds its solubility limit in the aqueous medium. | 1. Decrease the final concentration: Your target concentration may be too high. 2. Increase the DMSO percentage: Slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help, but be mindful of cell toxicity. 3. Use a surfactant: Consider including a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your final assay buffer to improve solubility. 4. Warm the solution: Gently warming the aqueous medium to 37°C before and during the addition of the DMSO stock can help. Do not overheat. |

| Inconsistent results between experiments. | The compound may not be fully dissolved, leading to inaccurate concentrations. | 1. Ensure complete dissolution: Visually inspect your stock solution to ensure there are no solid particles. Gentle warming or brief sonication can aid dissolution in the initial DMSO stock. 2. Vortex thoroughly: After adding the DMSO stock to the aqueous medium, vortex the solution immediately and vigorously to ensure rapid and uniform mixing. 3. Prepare fresh dilutions: Avoid using old dilutions, as the compound may precipitate over time. Prepare fresh dilutions for each experiment from the DMSO stock. |

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

-

Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add Solvent: Add the calculated volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Facilitate Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you may try the following:

-

Gentle Warming: Warm the solution in a 37°C water bath for 5-10 minutes. Vortex again.

-

Sonication: Place the tube in a bath sonicator for 5-10 minutes.

-

-

Verify Dissolution: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Dilutions for In Vitro Assays

This protocol details how to dilute the DMSO stock solution into your final aqueous assay medium.

-

Pre-warm Medium: Warm your sterile aqueous assay medium (e.g., DMEM with 10% FBS) to 37°C.

-

Calculate Dilutions: Determine the volume of stock solution needed to achieve your final desired concentration. Ensure the final DMSO concentration remains within the tolerated range for your cells (e.g., ≤ 0.5%).

-

Perform Serial Dilutions (Recommended):

-

It is best to perform serial dilutions rather than a single large dilution.

-

For example, to get a 10 µM final solution from a 10 mM stock (a 1:1000 dilution), first dilute the stock 1:100 in DMSO (to 100 µM), and then add this intermediate dilution 1:10 to your final assay medium.

-

-

Add Stock to Medium: While gently vortexing the tube of pre-warmed medium, add the small volume of the DMSO stock solution drop-wise into the center of the vortex. This rapid mixing helps prevent precipitation.

-

Final Mix: Vortex the final working solution for another 10-15 seconds to ensure homogeneity.

-

Use Immediately: Use the freshly prepared working solutions for your experiment without delay.

Visualizations

Caption: Troubleshooting workflow for solubilizing this compound.

Caption: Setileuton inhibits the 5-Lipoxygenase (5-LO) signaling pathway.

References

- 1. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Setileuton, a Potent and Selective 5-Lipoxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The efficacy and tolerability of MK-0633, a 5-lipoxygenase inhibitor, in chronic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting inconsistent results in Setileuton tosylate experiments

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Setileuton tosylate. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is showing lower than expected potency in my cell-based assay. What are the possible causes?

A1: Inconsistent potency of this compound in cell-based assays can stem from several factors:

-

Compound Stability and Solubility: this compound, like other lipoxygenase inhibitors, can be susceptible to degradation. Ensure the compound is stored correctly at -20°C and protected from light.[1] For aqueous solutions, the stability of similar 5-LOX inhibitors like Zileuton is pH-dependent, with degradation occurring at both acidic (below pH 2) and alkaline (above pH 9) conditions.[2] It is crucial to prepare fresh solutions and use them promptly. Poor solubility in your assay medium can also lead to a lower effective concentration. Consider using a small amount of an organic solvent like DMSO to initially dissolve the compound before further dilution in your aqueous buffer.

-

Cell Health and Passage Number: The general health and passage number of your cell line can significantly impact experimental outcomes. Use cells that are in a logarithmic growth phase and have a low passage number to ensure consistency. High passage numbers can lead to phenotypic drift and altered cellular responses.

-

Assay Conditions: The timing of your analysis and the choice of detection method are critical. Ensure that your incubation times are optimized and that the chosen detection method is sensitive enough to measure the expected changes. For cell-based assays, factors like cell seeding density and confluency can also affect the results.

-

Off-Target Effects: At higher concentrations, 5-lipoxygenase inhibitors have been shown to interfere with other signaling pathways, which could lead to unexpected results. For instance, some 5-LOX inhibitors can affect prostaglandin synthesis.[3][4]

Q2: I am observing high variability between replicate wells in my 5-LOX activity assay. How can I reduce this variability?

A2: High variability in replicate wells is a common issue in enzyme assays and can be addressed by carefully controlling several experimental parameters:

-

Pipetting and Mixing: Ensure accurate and consistent pipetting across all wells. Thoroughly mix all reagents before adding them to the assay plate. Inadequate mixing can lead to localized concentration differences and variable enzyme activity.

-

Plate Uniformity: Use high-quality microtiter plates and ensure uniform temperature across the plate during incubation. Edge effects can be a source of variability, so consider avoiding the outer wells of the plate for critical measurements.

-

Reagent Preparation: Prepare fresh reagents and ensure they are at the correct temperature before use. For enzyme assays, it is crucial to keep the enzyme on ice until it is added to the reaction mixture.[5]

-

Washing Steps: In ELISA-based assays for measuring leukotriene levels, improper washing can lead to high background and variability. Ensure that all wells are washed thoroughly and uniformly.[6]

Q3: My results with this compound are not consistent with published data. What could be the reason?

A3: Discrepancies between your results and published data can be due to a variety of factors:

-

Experimental Model Differences: Cell lines, primary cells, and in vivo models can all respond differently to 5-LOX inhibition. Cell-free assays may not fully recapitulate the cellular activity of the enzyme, as the interaction with 5-lipoxygenase-activating protein (FLAP) is crucial in intact cells.[7]

-

Genetic Polymorphisms: Genetic variations in the 5-lipoxygenase pathway genes can influence an individual's or a cell line's response to 5-LOX inhibitors.[8][9][10] This is a known factor in patient responses to leukotriene modifiers in clinical settings and could contribute to variability in in vitro experiments if using cells from different donors.

-

Off-Target Effects on Prostaglandin Synthesis: A key and often overlooked factor is the potential for 5-LOX inhibitors to interfere with prostaglandin (PG) synthesis. Several 5-LOX inhibitors, including Zileuton, have been shown to inhibit PGE2 release in a manner independent of 5-LOX inhibition, potentially by affecting prostaglandin export from the cell.[3][4] This can lead to complex and sometimes contradictory results if your experimental system is sensitive to changes in prostaglandin levels.